N-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
The compound N-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide features a propanamide backbone with a 3-chloro-4-fluorophenyl group and a 2-methyl-4-(thiophen-2-yl)thiazole moiety. The thiazole ring is substituted with a methyl group at position 2 and a thiophen-2-yl group at position 4, while the propanamide nitrogen is linked to a halogenated aromatic ring.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS2/c1-10-20-17(14-3-2-8-23-14)15(24-10)6-7-16(22)21-11-4-5-13(19)12(18)9-11/h2-5,8-9H,6-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQYLKBJNMAXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of thiazole and amide linkages. The compound can be synthesized through the reaction of 3-chloro-4-fluoroaniline with thiophenyl thiazole derivatives under controlled conditions. Detailed spectral analyses such as IR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The mechanism is thought to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 32 μg/mL |
| Thiazole Derivative B | Chromobacterium violaceum | 16 μg/mL |
Antiviral Activity
N-Heterocycles, which include thiazole derivatives, are recognized as promising antiviral agents. Compounds with similar structures have been reported to inhibit viral replication effectively. For example, specific thiazolidinone derivatives demonstrated over 95% inhibition of NS5B RNA polymerase in vitro, suggesting potential efficacy against hepatitis C virus (HCV).
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that modifications at the C-2 position significantly enhanced antibacterial activity. The compound N-(3-chloro-4-fluorophenyl)-3-(2-methylthiazol-5-yl)propanamide showed a notable reduction in bacterial viability in vitro when tested against clinical isolates.
- Antiviral Screening : In vitro testing against HCV NS5B revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antiviral potential. This suggests that this compound may also contribute to antiviral drug development efforts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The thiazole ring system is known for its role in binding to enzymes involved in nucleic acid synthesis or protein translation, thereby disrupting essential cellular processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences in Bioactivity
- Anticancer Activity : Thiazole derivatives with nitro and fluorophenyl substituents (e.g., compound 28 ) exhibit potent activity against HepG-2 cells (IC₅₀ = 1.6–2.0 µg/mL) . The target compound’s thiophene-thiazole core may offer similar efficacy, but the lack of nitro groups could reduce cytotoxicity.
- Pesticidal Applications : Compounds like FA7 with sulfinyl and trifluoropropyl groups show pesticidal properties, likely due to enhanced electrophilicity and membrane permeability . The target compound’s chloro-fluorophenyl group may mimic this behavior.
- Thiophene’s electron-rich nature in the target compound may improve π-π stacking in biological targets compared to pyridine analogs .
Structure-Activity Relationships (SAR)
- Halogenated Aromatic Rings: The 3-chloro-4-fluorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., ).
- Thiophene vs. Pyridine : Thiophene’s lower basicity compared to pyridine (as in FA7 ) could reduce off-target interactions in eukaryotic cells, favoring therapeutic use over pesticidal applications .
- Methyl Substituents : The 2-methyl group on the thiazole ring likely increases metabolic stability by sterically hindering cytochrome P450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
